Bryacarpene 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bryacarpene 2 is a natural product found in Brya ebenus with data available.

常见问题

Basic Research Questions

Q. What are the established protocols for isolating and characterizing Bryacarpene 2 from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic techniques like HPLC or column chromatography. Structural confirmation requires spectroscopic methods:

- NMR (1H, 13C, 2D-COSY, HSQC) to resolve stereochemistry and connectivity .

- Mass spectrometry (HRMS or LC-MS) for molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline) for absolute configuration . Reproducibility hinges on documenting solvent ratios, temperature, and instrumentation parameters in the experimental section .

Q. How can researchers validate the purity of synthesized this compound?

Methodological Answer:

- Combined analytical techniques : Use HPLC-DAD (Diode Array Detection) to confirm homogeneity, with purity thresholds ≥95% .

- Melting point analysis for crystalline derivatives.

- Elemental analysis (CHNS) for synthesized compounds . Cross-validate results with independent replicates to rule out batch variability .

Q. What statistical approaches are recommended for initial bioactivity screening of this compound?

Methodological Answer:

- Dose-response assays (e.g., IC50/EC50 calculations) using nonlinear regression models.

- Positive and negative controls to normalize data across experiments .

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons . Predefine significance thresholds (e.g., p < 0.05) and effect sizes to minimize Type I/II errors .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across studies?

Methodological Answer:

- Systematic review framework : Aggregate data from peer-reviewed studies, assess bias via tools like ROBIS (Risk of Bias in Systematic Reviews), and perform meta-analysis if heterogeneity is low .

- Data triangulation : Compare in vitro, in vivo, and computational (e.g., molecular docking) results to identify context-dependent mechanisms .

- Experimental replication : Control variables such as cell lines (e.g., HeLa vs. HEK293) or solvent carriers (DMSO vs. ethanol) that may influence outcomes .

Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?

Methodological Answer:

- Target deconvolution : Use CRISPR-Cas9 screens or affinity-based proteomics (e.g., pull-down assays with this compound-conjugated beads) .

- Kinetic studies : Measure enzyme inhibition (e.g., K_i values) via stopped-flow spectroscopy .

- Transcriptomic/proteomic profiling : RNA-seq or SILAC-based MS to identify downstream pathways . Validate findings using orthogonal methods (e.g., knockouts or siRNA silencing) .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

- Scaffold diversification : Synthesize analogs with modifications to key functional groups (e.g., hydroxylation, methylation) .

- Quantitative SAR (QSAR) models : Use molecular descriptors (logP, polar surface area) and machine learning (Random Forest, SVM) to predict bioactivity .

- High-throughput screening : Pair with fragment-based libraries to explore binding affinity trends . Ensure ethical alignment with preclinical guidelines for derivative testing .

Q. Methodological Frameworks for Research Design

Q. What criteria should guide the formulation of a hypothesis-driven research question on this compound?

Methodological Answer: Apply the FINER framework:

- Feasible : Ensure access to this compound samples and analytical tools .

- Novel : Address gaps (e.g., unexplored pharmacokinetics or ecological roles) .

- Ethical : Comply with biosafety protocols for natural product research .

- Relevant : Align with broader goals (e.g., drug discovery or ecological conservation) .

Q. How to optimize data collection for this compound studies to ensure robustness?

Methodological Answer:

- Pre-registration : Detail experimental protocols on platforms like Open Science Framework to reduce publication bias .

- Blinded analysis : Separate data collection and interpretation roles to mitigate confirmation bias .

- Data sharing : Deposit raw spectra, chromatograms, and bioassay results in repositories (e.g., Zenodo) for transparency .

Q. Handling Complex Data and Peer Review

Q. What are best practices for presenting conflicting data in a this compound manuscript?

Methodological Answer:

- Dedicated discussion section : Contrast findings with prior studies, highlighting variables (e.g., extraction methods, assay conditions) that may explain discrepancies .

- Supplementary tables : Tabulate contradictory results with metadata (e.g., sample sources, statistical methods) .

- Limitations analysis : Acknowledge constraints (e.g., limited sample size) and propose follow-up experiments .

Q. How to navigate peer review critiques on this compound research validity?

Methodological Answer:

属性

CAS 编号 |

55306-15-5 |

|---|---|

分子式 |

C18H16O6 |

分子量 |

328.32 |

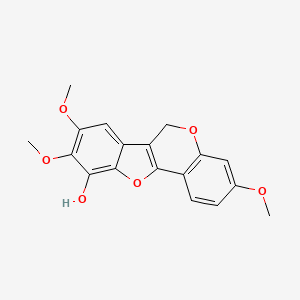

IUPAC 名称 |

3,8,9-trimethoxy-6H-[1]benzofuro[3,2-c]chromen-10-ol |

InChI |

InChI=1S/C18H16O6/c1-20-9-4-5-10-13(6-9)23-8-12-11-7-14(21-2)18(22-3)15(19)17(11)24-16(10)12/h4-7,19H,8H2,1-3H3 |

SMILES |

COC1=CC2=C(C=C1)C3=C(CO2)C4=CC(=C(C(=C4O3)O)OC)OC |

同义词 |

3,8,9-Trimethoxy-10-hydroxypterocarpene; 3,8,9-Trimethoxy-6H-benzofuro[3,2-c][1]benzopyran-10-ol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。